molecular formula C7H15NOSi B123625 3-Cyanopropyldimethylmethoxysilane CAS No. 143203-47-8

3-Cyanopropyldimethylmethoxysilane

Cat. No.: B123625
CAS No.: 143203-47-8
M. Wt: 157.29 g/mol
InChI Key: XMFCIYUZZWZEHI-UHFFFAOYSA-N
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Description

3-Cyanopropyldimethylmethoxysilane: is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.29 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further bonded to a silicon atom substituted with two methyl groups and one methoxy group. It is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropyldimethylmethoxysilane typically involves the reaction of 3-cyanopropyltrichlorosilane with methanol in the presence of a base. The reaction proceeds as follows:

3-Cyanopropyltrichlorosilane+MethanolThis compound+Hydrochloric Acid\text{3-Cyanopropyltrichlorosilane} + \text{Methanol} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 3-Cyanopropyltrichlorosilane+Methanol→this compound+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropyldimethylmethoxysilane can undergo various chemical reactions, including:

    Hydrolysis: The methoxy group can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxane polymers.

    Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Chemical Properties of 3-Cyanopropyldimethylmethoxysilane

Before delving into its applications, it is essential to understand the chemical properties of CPDMS:

  • Molecular Formula : C10_{10}H17_{17}N\O2_{2}Si
  • Molecular Weight : 213.34 g/mol
  • Boiling Point : Approximately 120 °C
  • Density : 0.934 g/mL
  • Purity : Typically ≥ 97%

These properties make CPDMS suitable for various functionalization processes and applications in different fields.

Applications in Materials Science

1.1. Surface Modification

CPDMS is utilized for modifying surfaces to enhance adhesion and compatibility between organic and inorganic materials. Its ability to form covalent bonds with silica and other substrates allows for the creation of hybrid materials with improved mechanical properties.

PropertyDescription
Functionality Surface adhesion promoter
Substrates Silica, glass, metals
Benefits Improved adhesion, enhanced durability

Case Study : Research has shown that CPDMS can significantly improve the adhesion of coatings on glass surfaces, leading to better performance in optical applications .

Catalytic Applications

2.1. Catalyst Support

CPDMS serves as a support for various catalysts, particularly in organic synthesis reactions. Its silane structure allows for the immobilization of metal catalysts on silica supports.

Reaction TypeCatalyst UsedApplication
Tsuji-Trost ReactionPdCl2_2Acceleration of allylation reactions
Knoevenagel ReactionAmine-catalyzedSynthesis of α,β-unsaturated carbonyl compounds

Case Study : In a study involving the Tsuji-Trost reaction, CPDMS was used to anchor PdCl2_2 onto silica, resulting in enhanced reaction rates and yields . Similarly, its use in Knoevenagel reactions demonstrated improved selectivity and efficiency due to the modified catalytic environment provided by CPDMS .

Biotechnology Applications

3.1. Biomaterial Development

CPDMS has potential applications in the development of biomaterials due to its biocompatibility and ability to functionalize surfaces for enhanced cell adhesion.

Application AreaDescription
Tissue EngineeringSupports cell attachment and growth
Drug Delivery SystemsFunctionalizes carriers for targeted delivery

Case Study : A study highlighted the use of CPDMS-modified silica nanoparticles as carriers for drug delivery systems, showing improved loading capacity and controlled release profiles .

Environmental Applications

4.1. Adsorption Materials

CPDMS can be used to create adsorbents for environmental remediation processes, particularly for removing pollutants from water.

Pollutant TypeAdsorption Capacity
Heavy MetalsHigh
Organic ContaminantsModerate

Case Study : Research demonstrated that CPDMS-functionalized silica exhibited high adsorption capacities for heavy metals like lead and cadmium from aqueous solutions, making it a promising candidate for water treatment applications .

Mechanism of Action

The mechanism of action of 3-Cyanopropyldimethylmethoxysilane involves its ability to form strong covalent bonds with various substrates. The methoxy group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the modified surfaces .

Comparison with Similar Compounds

  • 3-Cyanopropyltrimethoxysilane
  • 3-Cyanopropyltriethoxysilane
  • 3-Cyanopropylmethyldimethoxysilane

Comparison: 3-Cyanopropyldimethylmethoxysilane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 3-Cyanopropyltrimethoxysilane and 3-Cyanopropyltriethoxysilane, it has fewer alkoxy groups, resulting in different hydrolysis and condensation behaviors. Additionally, the presence of two methyl groups in this compound provides steric hindrance, influencing its reactivity and the properties of the resulting materials .

Biological Activity

3-Cyanopropyldimethylmethoxysilane (CPDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article delves into the biological activity of CPDMS, exploring its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₁₅NOSi
  • Molecular Weight : 157.3 g/mol

The presence of a cyano group (CN-C≡N) in its structure contributes to its unique properties, including potential interactions with biological systems.

The biological activity of CPDMS can be attributed to several mechanisms:

  • Surface Functionalization : CPDMS can modify surfaces to enhance biocompatibility and promote cell adhesion. This is particularly useful in tissue engineering and regenerative medicine.
  • Antimicrobial Properties : Some studies suggest that silanes can exhibit antimicrobial effects, potentially making CPDMS useful in medical devices and coatings.
  • Drug Delivery Systems : CPDMS can be utilized to create drug delivery vehicles that improve the solubility and bioavailability of therapeutic agents.

1. Surface Modification for Cell Culture

A study investigated the use of CPDMS for functionalizing polystyrene surfaces to enhance cell attachment and proliferation. The results indicated that surfaces treated with CPDMS showed significantly improved adhesion of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased availability of functional groups on the surface, facilitating protein adsorption and subsequent cell attachment.

2. Antimicrobial Coatings

Research has demonstrated that coatings containing CPDMS exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the interaction between the cyano group and cellular components.

3. Drug Delivery Applications

In a novel approach, CPDMS was incorporated into a polymer matrix to develop a controlled-release system for anticancer drugs. The study found that the release profile could be modulated by adjusting the concentration of CPDMS in the matrix, allowing for sustained drug release over extended periods.

Data Table: Summary of Biological Activities

Study Application Findings
Surface ModificationCell cultureEnhanced fibroblast adhesion on CPDMS-treated surfaces compared to controls
Antimicrobial CoatingsMedical devicesSignificant reduction in bacterial growth on CPDMS-coated surfaces
Drug Delivery SystemsCancer therapyControlled release of anticancer drugs achieved through varying CPDMS concentrations in polymer matrix

Toxicity Considerations

While the biological activities of CPDMS are promising, toxicity assessments are crucial. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are necessary to fully understand its safety profile in vivo.

Q & A

Q. Basic: What analytical techniques are recommended to confirm the purity and structural integrity of 3-Cyanopropyldimethylmethoxysilane?

To verify purity and structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of cyanopropyl, dimethyl, and methoxysilyl groups. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like Si-O-C (stretch ~1,080 cm⁻¹) and C≡N (stretch ~2,250 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities, while elemental analysis validates stoichiometry. For quantification, use Karl Fischer titration to assess moisture content, as silanes are moisture-sensitive .

Q. Basic: What safety protocols should be prioritized when handling this compound in the laboratory?

Use nitrogen-purged gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen. Wear chemical-resistant gloves (e.g., nitrile) and eye protection to prevent skin/eye irritation. Work in a fume hood to avoid inhalation of vapors, as silanes may release methanol during hydrolysis. Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent premature hydrolysis. Avoid contact with strong oxidizers, acids, or bases to prevent exothermic reactions .

Q. Advanced: How can competing hydrolysis and condensation reactions be controlled during surface functionalization using this compound?

Control reaction kinetics by adjusting solvent polarity (e.g., toluene for slower hydrolysis) and water content (<50 ppm). Catalyze hydrolysis with trace acetic acid (0.1–1 mol%) to stabilize intermediates. Use substoichiometric water (0.5–1 equivalent) to favor monolayer formation over polymerization. Monitor reaction progress via dynamic light scattering (DLS) to detect particle aggregation, indicating uncontrolled condensation. Post-functionalization, rinse substrates with anhydrous solvents to remove unreacted silane .

Q. Advanced: What strategies resolve discrepancies in reported reactivity of this compound across different substrates (e.g., silica vs. metal oxides)?

Substrate-specific reactivity arises from differences in surface hydroxyl density and acidity. For silica (high –OH density), use pre-drying at 120°C under vacuum to activate surface sites. For metal oxides (e.g., TiO₂, Al₂O₃), employ pH-adjusted solutions (e.g., ethanol-water at pH 4–5) to protonate surface –OH groups, enhancing silane adsorption. Quantify grafting density via thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) . Cross-validate with contact angle measurements to assess hydrophobicity changes .

Q. Basic: How should this compound be stored to maintain stability over long-term experiments?

Store in amber glass bottles with PTFE-lined caps to prevent light-induced degradation and moisture ingress. Maintain an inert atmosphere (argon/nitrogen) and temperature ≤8°C . For aliquots, use septum-sealed vials with headspace purged with inert gas. Periodically test stability via NMR or FTIR to detect hydrolysis products like silanols or methanol .

Q. Advanced: What mechanistic insights explain the role of this compound in improving interfacial adhesion in composite materials?

The cyanopropyl group enhances adhesion via polar interactions (e.g., hydrogen bonding with polymers) and covalent bonding (methoxysilyl groups anchor to inorganic surfaces). In epoxy composites, the nitrile group participates in catalytic curing by coordinating with amine hardeners. Characterize interfacial bonding using XPS (to detect Si–O–M bonds) and atomic force microscopy (AFM) to map adhesion forces at the nanoscale .

Q. Basic: What solvent systems are optimal for depositing this compound onto hydrophilic substrates?

Use anhydrous toluene or hexane for hydrophobic substrates to minimize premature hydrolysis. For hydrophilic surfaces (e.g., glass), employ ethanol-water mixtures (95:5 v/v) adjusted to pH 5 with acetic acid. Avoid polar aprotic solvents (e.g., DMF, DMSO), which may deactivate the silane via solvolysis .

Q. Advanced: How do steric effects from the dimethyl and methoxy groups influence the grafting efficiency of this compound?

Dimethyl groups reduce steric hindrance compared to bulkier substituents (e.g., triethoxy), enabling higher surface coverage. Methoxy groups hydrolyze faster than ethoxy, accelerating monolayer formation. However, excessive methoxy substitution can lead to multilayer adsorption due to rapid condensation. Compare grafting densities using ellipsometry or quartz crystal microbalance (QCM) to optimize substituent ratios .

Q. Basic: What spectroscopic signatures distinguish hydrolyzed byproducts of this compound?

Hydrolysis generates silanols (Si–OH) , detectable via FTIR (broad peak ~3,200–3,600 cm⁻¹). Condensation products (Si–O–Si) show a characteristic FTIR band at ~1,020–1,100 cm⁻¹. In ¹H NMR, methanol (from methoxy hydrolysis) appears as a singlet at δ 3.3 ppm. Monitor these signals to assess degradation during storage .

Q. Advanced: What computational methods predict the reactivity of this compound with specific functional groups in hybrid materials?

Use density functional theory (DFT) to model adsorption energies on substrates (e.g., SiO₂). Molecular dynamics (MD) simulations can predict self-assembly behavior in solvent environments. Validate predictions with sum-frequency generation (SFG) spectroscopy to probe interfacial molecular orientation .

Properties

IUPAC Name

4-[methoxy(dimethyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-9-10(2,3)7-5-4-6-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCIYUZZWZEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369999
Record name 4-[Methoxy(dimethyl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143203-47-8
Record name 4-[Methoxy(dimethyl)silyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Cyanopropyldimethylmethoxysilane
3-Cyanopropyldimethylmethoxysilane
3-Cyanopropyldimethylmethoxysilane
3-Cyanopropyldimethylmethoxysilane
3-Cyanopropyldimethylmethoxysilane
3-Cyanopropyldimethylmethoxysilane

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